4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a novel small molecule that has been found to exhibit promising results in various scientific studies.
Scientific Research Applications
Anticancer Drug Design and Cytotoxicity Studies
A significant application of morpholine derivatives, closely related to the queried compound, is in the design and synthesis of potential anticancer drugs. Studies have shown that modifications in the morpholine moiety can lead to compounds with high tumor-specificity, comparable to that of known anticancer drugs like doxorubicin, without inducing apoptosis. This suggests that chemical modification of these derivatives may offer a new pathway for designing anticancer drugs with enhanced selectivity and efficacy. The relationship between the molecular shape, especially 3D-structure, and tumor-specificity highlights the potential of morpholine derivatives in targeted cancer therapy (Haixia Shi et al., 2018).
Heterocyclic Synthesis
Morpholine and its derivatives play a crucial role in heterocyclic synthesis, providing backbone structures for the creation of novel compounds with potential biological activities. Research has demonstrated the synthesis of various heterocyclic derivatives incorporating morpholine, leading to compounds with interesting chemical and biological properties. These studies contribute to the expansion of heterocyclic chemistry and offer new possibilities for drug development and other applications in medicinal chemistry (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Molecular Structure and Interaction Studies
Morpholine derivatives are also utilized in studies focusing on molecular structure and interactions. These compounds serve as models to explore the synthesis, crystallography, and potential biological activities of benzamide derivatives and related structures. Such research provides insights into the binding sites for allosteric modulators of receptors and other targets, contributing to the understanding of molecular interactions and the design of molecules with specific activities (Xianglong Wu et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitPhosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Similar compounds have been shown to interact with their targets by inhibiting the activity of pi3k . This inhibition can lead to a decrease in the downstream signaling of the PI3K/Akt pathway, which is often overactive in cancer cells .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway based on the target of action . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting PI3K, the compound could potentially disrupt these processes, leading to the inhibition of tumor growth .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have been described as orally bioavailable , suggesting that this compound might also be well-absorbed and distributed in the body.
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to decreased cell proliferation and survival, particularly in cancer cells where the pi3k/akt pathway is often overactive .
properties
IUPAC Name |
4-morpholin-4-yl-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-20(16-2-6-18(7-3-16)23-12-14-26-15-13-23)22-17-4-8-19(9-5-17)24-11-1-10-21-24/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWXQRUDQVGJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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